molecular formula C8H12N2O4 B13728719 ethyl (2Z)-2-acetyl-3-[(aminocarbonyl)amino]acrylate

ethyl (2Z)-2-acetyl-3-[(aminocarbonyl)amino]acrylate

Cat. No.: B13728719
M. Wt: 200.19 g/mol
InChI Key: FTGFUKQTCIZBEQ-QYONPMAVSA-N
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Description

Ethyl (2Z)-2-acetyl-3-[(aminocarbonyl)amino]acrylate is an organic compound with a complex structure that includes an ester, an amide, and a conjugated double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-acetyl-3-[(aminocarbonyl)amino]acrylate typically involves the reaction of ethyl acetoacetate with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the desired product. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated reactors and real-time monitoring of reaction parameters. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-acetyl-3-[(aminocarbonyl)amino]acrylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the ester or amide groups under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized products include carboxylic acids and ketones.

    Reduction: Reduced products include primary and secondary alcohols.

    Substitution: Substituted products vary depending on the nucleophile used, resulting in derivatives with different functional groups.

Scientific Research Applications

Ethyl (2Z)-2-acetyl-3-[(aminocarbonyl)amino]acrylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor to active pharmaceutical ingredients.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-acetyl-3-[(aminocarbonyl)amino]acrylate involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The conjugated double bond and carbonyl groups play a crucial role in its reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2Z)-2-cyano-3-[(aminocarbonyl)amino]acrylate
  • Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate
  • Ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate

Uniqueness

Ethyl (2Z)-2-acetyl-3-[(aminocarbonyl)amino]acrylate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C8H12N2O4

Molecular Weight

200.19 g/mol

IUPAC Name

ethyl (Z)-2-[(E)-carbamoyliminomethyl]-3-hydroxybut-2-enoate

InChI

InChI=1S/C8H12N2O4/c1-3-14-7(12)6(5(2)11)4-10-8(9)13/h4,11H,3H2,1-2H3,(H2,9,13)/b6-5-,10-4+

InChI Key

FTGFUKQTCIZBEQ-QYONPMAVSA-N

Isomeric SMILES

CCOC(=O)/C(=C(/C)\O)/C=N/C(=O)N

Canonical SMILES

CCOC(=O)C(=C(C)O)C=NC(=O)N

Origin of Product

United States

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